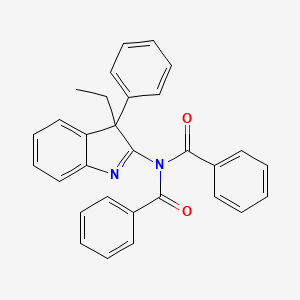![molecular formula C9H9NO4S B14595138 Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide CAS No. 61211-46-9](/img/structure/B14595138.png)
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are aromatic organic compounds that contain a fused ring system consisting of a benzene ring and a thiophene ring. This particular compound is characterized by the presence of a nitro group at the 6th position and a methyl group at the 2nd position on the dihydrobenzo[b]thiophene ring system, along with a 1,1-dioxide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide can be achieved through various synthetic routes. One common method involves the oxidation of benzo[b]thiophene derivatives. For example, the oxidation of 2,3-dihydrobenzo[b]thiophene with hydrogen peroxide in the presence of a catalyst can yield the corresponding 1,1-dioxide . Another approach involves the nitration of 2,3-dihydro-2-methylbenzo[b]thiophene followed by oxidation to introduce the nitro and dioxide functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation and nitration reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Catalytic hydrogenation and metal hydrides such as sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, such as amino, hydroxyl, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide has significant applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: The parent compound without the nitro and dioxide groups.
2,3-Dihydrobenzo[b]thiophene: Lacks the nitro and dioxide groups but retains the dihydro structure.
6-Nitrobenzo[b]thiophene: Contains the nitro group but lacks the dihydro and dioxide functionalities.
Uniqueness
Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide is unique due to the combination of its nitro, methyl, and dioxide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in diverse applications .
Eigenschaften
CAS-Nummer |
61211-46-9 |
|---|---|
Molekularformel |
C9H9NO4S |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
2-methyl-6-nitro-2,3-dihydro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C9H9NO4S/c1-6-4-7-2-3-8(10(11)12)5-9(7)15(6,13)14/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
GCGVKXZYCRRKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)






![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
